molecular formula C13H11BrN2O3S B11526989 N'-[2-(4-bromophenoxy)acetyl]thiophene-2-carbohydrazide

N'-[2-(4-bromophenoxy)acetyl]thiophene-2-carbohydrazide

Cat. No.: B11526989
M. Wt: 355.21 g/mol
InChI Key: LMGZQFQDTYHXFG-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-N’-(THIOPHENE-2-CARBONYL)ACETOHYDRAZIDE is a complex organic compound that features both bromophenoxy and thiophene moieties

Properties

Molecular Formula

C13H11BrN2O3S

Molecular Weight

355.21 g/mol

IUPAC Name

N'-[2-(4-bromophenoxy)acetyl]thiophene-2-carbohydrazide

InChI

InChI=1S/C13H11BrN2O3S/c14-9-3-5-10(6-4-9)19-8-12(17)15-16-13(18)11-2-1-7-20-11/h1-7H,8H2,(H,15,17)(H,16,18)

InChI Key

LMGZQFQDTYHXFG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-N’-(THIOPHENE-2-CARBONYL)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of thiophene-2-carbonyl chloride: Thiophene-2-carboxylic acid is treated with thionyl chloride to form thiophene-2-carbonyl chloride.

    Coupling reaction: The final step involves the reaction of 4-bromophenoxyacetic acid with thiophene-2-carbonyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-N’-(THIOPHENE-2-CARBONYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-BROMOPHENOXY)-N’-(THIOPHENE-2-CARBONYL)ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-N’-(THIOPHENE-2-CARBONYL)ACETOHYDRAZIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene and bromophenoxy groups can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N’-(thiophene-2-carbonyl)acetohydrazide
  • 2-(4-Fluorophenoxy)-N’-(thiophene-2-carbonyl)acetohydrazide
  • 2-(4-Methylphenoxy)-N’-(thiophene-2-carbonyl)acetohydrazide

Uniqueness

2-(4-BROMOPHENOXY)-N’-(THIOPHENE-2-CARBONYL)ACETOHYDRAZIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger atom compared to chlorine or fluorine, which can affect the compound’s steric and electronic properties, potentially leading to different biological activities or material properties.

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